molecular formula C22H17ClN2O4S B2975018 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895461-19-5

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No.: B2975018
CAS No.: 895461-19-5
M. Wt: 440.9
InChI Key: HVYGLELWYRCDHJ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a complex organic compound featuring a benzoxazole ring system and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions. The sulfonyl group is then introduced through a sulfonylation reaction using chlorosulfonic acid or similar reagents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, as well as its ability to inhibit the growth of cancer cells.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting diseases such as infections and cancer.

Industry: In industry, this compound can be used in the production of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in drug delivery systems and as a component in various chemical formulations.

Mechanism of Action

The mechanism by which N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzoxazole derivatives: These compounds share the benzoxazole ring system but may have different substituents or functional groups.

  • Sulfonyl-containing compounds: These compounds contain a sulfonyl group but differ in their core structures.

Uniqueness: N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide stands out due to its specific combination of the benzoxazole ring and the sulfonyl group, which contributes to its unique chemical and biological properties.

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzo[d]oxazole moiety, a phenyl group , and a sulfonyl propanamide chain . Its IUPAC name is this compound, with the molecular formula C23H19ClN2O4S and a molecular weight of 440.9 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the benzo[d]oxazole ring : Achieved through cyclization of ortho-aminophenol derivatives.
  • Attachment of the phenyl group : Often involves Suzuki coupling between halogenated benzo[d]oxazole and phenylboronic acid.
  • Introduction of the sulfonyl group : Reaction with sulfonyl chloride under basic conditions.
  • Formation of the propanamide chain : Amidation with a suitable amine.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives show selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) varying significantly based on structural modifications.
  • Anticancer Properties : Benzoxazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, such as breast (MCF-7), lung (A549), and prostate (PC3) cancers .

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A study evaluated several benzoxazole derivatives for their antimicrobial properties against Bacillus subtilis and Escherichia coli. The most active compounds exhibited MIC values significantly lower than those for other tested strains .
    CompoundBacterial StrainMIC (µg/mL)
    1Bacillus subtilis25
    2Escherichia coli50
    3Pichia pastoris10
  • Cytotoxicity Studies :
    • Another study focused on the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. Compounds were found to induce apoptosis in MCF-7 cells, with IC50 values ranging from 20 to 50 µM depending on substitution patterns .
    Cell LineCompoundIC50 (µM)
    MCF-7Compound A30
    A549Compound B40
    PC3Compound C25

The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes or receptors. These interactions can modulate enzyme activity or alter signaling pathways, contributing to its observed biological effects.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S/c23-16-8-10-18(11-9-16)30(27,28)13-12-21(26)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)29-22/h1-11,14H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYGLELWYRCDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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